4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the bromination of 3-hydroxy-2,3-dihydro-1H-indol-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 4-bromo-3-oxo-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indol-2-one.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,3-dihydro-1H-indol-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2,3-dihydro-1H-indol-2-one: Lacks the hydroxyl group, affecting its chemical properties and applications.
Uniqueness
4-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6BrNO2 |
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Molecular Weight |
228.04 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3,7,11H,(H,10,12) |
InChI Key |
XLPYKUZXFPOGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)O)C(=C1)Br |
Origin of Product |
United States |
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